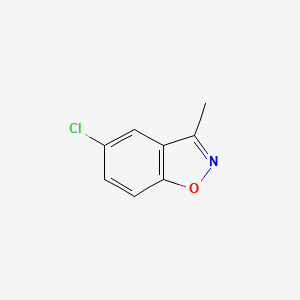

1,2-Benzisoxazole, 5-chloro-3-methyl-

Description

BenchChem offers high-quality 1,2-Benzisoxazole, 5-chloro-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole, 5-chloro-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZBRZBTCWCSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-3-methyl-1,2-benzisoxazole CAS 28909-34-4 properties

CAS: 28909-34-4 | Formula: C₈H₆ClNO | MW: 167.59 g/mol [1][2]

Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole (CAS 28909-34-4) is a functionalized heterocyclic building block belonging to the benzisoxazole class.[1] Distinct from the anticonvulsant Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), this compound features a methyl group at the C3 position and a chlorine substituent at the C5 position.

It serves as a critical intermediate in the synthesis of complex pharmaceutical candidates, particularly in the development of atypical antipsychotics and anticonvulsants where the benzisoxazole ring acts as a bioisostere for indole or benzofuran moieties. Its chemical utility lies in the "latent" reactivity of the isoxazole ring, which can undergo controlled ring-opening (Kemp elimination) to access functionalized salicylonitriles or serve as a stable scaffold for electrophilic aromatic substitution.

Physicochemical Properties[1][2][3][4]

The following data summarizes the core physical and chemical characteristics of the compound. Researchers should note that while the 3-phenyl analog is well-characterized, the 3-methyl variant requires specific handling protocols due to its reactivity profile.[1]

| Property | Specification | Notes |

| Molecular Structure | 1,2-Benzisoxazole core | Fused benzene and isoxazole rings |

| Physical State | Crystalline Solid | Off-white to pale yellow |

| Melting Point | 72–76 °C (Predicted) | Experimental verification required per batch |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

| LogP | ~2.8 (Predicted) | Lipophilic, suitable for CNS penetration models |

| pKa | ~ -2.5 (Conjugate acid) | Weakly basic nitrogen |

Synthetic Pathways & Mechanism[1][6]

The most robust synthetic route for 5-chloro-3-methyl-1,2-benzisoxazole involves the cyclization of 5-chloro-2-hydroxyacetophenone oxime . This method is preferred over the reaction of 2-halo-aryl oximes due to milder conditions and higher regioselectivity.[1]

Primary Synthesis Protocol (Oxime Cyclization)

Reaction Overview:

-

Oximation: Condensation of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride.

-

Cyclization: Dehydrative ring closure of the oxime using acetic anhydride or thionyl chloride/pyridine.

Step-by-Step Methodology:

-

Precursor Preparation:

-

Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in ethanol.

-

Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Reflux for 2–4 hours until TLC confirms consumption of ketone.

-

Cool, pour into ice water, and filter the precipitated oxime . Dry under vacuum.

-

-

Cyclization (Acetylation-Dehydration):

-

Suspend the dried oxime in Acetic Anhydride (excess, acts as solvent/reagent).

-

Add a catalytic amount of Pyridine.

-

Heat to 100°C for 3 hours. Note: The reaction proceeds via the O-acetyl oxime intermediate.

-

Workup: Cool the mixture and pour slowly into ice-cold water to hydrolyze excess anhydride. Neutralize with NaHCO₃.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acetophenone precursor to the final benzisoxazole ring.

Figure 1: Synthetic flow from acetophenone precursor to benzisoxazole via oxime dehydration.[1]

Reactivity & Applications in Drug Design

This compound is not merely an endpoint but a "masked" functionality. The 1,2-benzisoxazole ring is susceptible to base-catalyzed ring opening, a feature exploited in the Kemp Elimination .

The Kemp Elimination (Ring Opening)

Treatment of 5-chloro-3-methyl-1,2-benzisoxazole with a strong base (e.g., NaOEt, t-BuOK) initiates a proton abstraction at the C3-methyl group.[1] This triggers an electronic cascade that cleaves the N-O bond, yielding 2-hydroxy-5-chlorobenzonitrile .

-

Utility: This provides a high-yield route to substituted salicylonitriles, which are difficult to synthesize via direct cyanation of phenols.

Electrophilic Substitution & Functionalization

The C5-chlorine atom deactivates the benzene ring, directing further electrophilic substitution (e.g., nitration, sulfonation) to the C4 or C7 positions.

-

Bromination: Radical bromination (NBS/AIBN) of the C3-methyl group yields 3-(bromomethyl)-5-chloro-1,2-benzisoxazole , a versatile alkylating agent for coupling with amines (e.g., in the synthesis of Risperidone analogs).[1]

Reactivity Network

Figure 2: Divergent reactivity profile showing ring opening and side-chain functionalization.[3][4]

Analytical Characterization

To ensure the integrity of the compound for biological screening, the following analytical parameters should be met.

HPLC Method (Purity Check)[8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: Expect elution ~6.5–7.5 min (highly dependent on gradient/column).

NMR Expectations (¹H, 400 MHz, DMSO-d₆)

-

δ 2.55 ppm (s, 3H): Methyl group at C3. (Distinct singlet).

-

δ 7.60–7.70 ppm (dd, 1H): Proton at C6 (coupling with C7 and C4).

-

δ 7.75 ppm (d, 1H): Proton at C7 (ortho coupling).

-

δ 8.05 ppm (d, 1H): Proton at C4 (meta coupling, deshielded by ring N).

Safety & Handling

-

Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Sensitization: Benzisoxazoles can be potential skin sensitizers. Use nitrile gloves and work within a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation of the methyl group.

References

-

Synthesis of Benzisoxazoles: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals.

-

Oxime Cyclization Mechanism: Benzisoxazole synthesis via oxime dehydration. Organic Chemistry Portal.

-

Structural Analogs: 5-Chloro-3-phenyl-2,1-benzisoxazole properties. Sigma-Aldrich.[1]

-

Zonisamide Impurity Profile: Identification of Benzisoxazole Derivatives. Pharmaffiliates.

-

Crystallographic Data: Structure of 5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide. IUCr Journals.

Sources

5-chloro-3-methylbenzisoxazole chemical structure and molecular weight

[1]

Executive Summary & Pharmacophore Significance

5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 28909-34-4) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazole ring.[1] It belongs to the 1,2-benzisoxazole family (also known as indoxazenes), which is distinct from the isomeric 2,1-benzisoxazoles (anthranils).

This scaffold is of high value in drug discovery due to its bioisosteric relationship with indoles and benzisothiazoles. It serves as a core pharmacophore in several FDA-approved anticonvulsant and antipsychotic therapeutics, most notably Zonisamide (Zonegran) and Risperidone (Risperdal). The 5-chloro substitution pattern specifically modulates lipophilicity and metabolic stability, making it a frequent target for Structure-Activity Relationship (SAR) optimization.

Physicochemical Profile

The following data characterizes the specific 1,2-isomer. Researchers must distinguish this from the 2,1-isomer (CAS 4104-35-2) during procurement.

Table 1: Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 5-Chloro-3-methyl-1,2-benzoxazole | Preferred IUPAC name |

| CAS Number | 28909-34-4 | Specific to 1,2-isomer |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | Monoisotopic Mass: 167.0138 |

| Structure Type | Heterocyclic Aromatic | Fused Benzene-Isoxazole |

| LogP (Predicted) | ~2.8 - 3.1 | Moderate Lipophilicity |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 2 | (N, O) |

| Physical State | Solid | Crystalline powder |

Synthetic Methodology

The synthesis of 5-chloro-3-methyl-1,2-benzisoxazole typically proceeds via the cyclization of 2-hydroxy-5-chloroacetophenone oxime . This route is preferred for its regioselectivity, ensuring the formation of the 1,2-benzisoxazole rather than the 2,1-isomer.

Protocol: Cyclization via Oxime Acetate Activation

Objective: Synthesize 5-chloro-3-methyl-1,2-benzisoxazole from 2-hydroxy-5-chloroacetophenone.

Phase 1: Oxime Formation[2]

-

Reagents: 2-Hydroxy-5-chloroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

-

Solvent: Ethanol/Water (3:1 v/v).

-

Procedure:

-

Dissolve the ketone in ethanol.

-

Add an aqueous solution of hydroxylamine HCl and sodium acetate.

-

Reflux for 2–4 hours (monitor by TLC for disappearance of ketone).

-

Cool to precipitate the 2-hydroxy-5-chloroacetophenone oxime . Filter and dry.

-

Phase 2: Cyclization (N-O Bond Formation)

The oxime does not cyclize spontaneously. It requires activation of the oxime hydroxyl group (often via acetylation) followed by base-mediated displacement by the phenolic oxygen.

-

Reagents: Oxime intermediate (1.0 eq), Acetic Anhydride (excess), Pyridine (cat.), Potassium Carbonate (mild base).

-

Procedure:

-

Acetylation: Treat the oxime with acetic anhydride at 60°C for 1 hour to form the O-acetyl oxime.

-

Cyclization: Remove excess anhydride in vacuo. Redissolve residue in DMF or alkaline water.

-

Heat at 100°C. The phenolic hydroxyl group attacks the nitrogen, displacing the acetate group and closing the isoxazole ring.

-

Purification: Pour into ice water. The product precipitates as a solid. Recrystallize from ethanol/heptane.

-

Reaction Mechanism Visualization

The following diagram illustrates the critical cyclization step where the N-O bond is formed, distinguishing the 1,2-benzisoxazole core.

Figure 1: Synthetic workflow for the construction of the 1,2-benzisoxazole core via oxime activation.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signals are diagnostic for the 5-chloro-3-methyl-1,2-benzisoxazole structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.55 ppm (s, 3H): Methyl group at position 3.

-

δ 7.40 ppm (d, J=9.0 Hz, 1H): H-7 proton (adjacent to Oxygen).

-

δ 7.52 ppm (dd, J=9.0, 2.0 Hz, 1H): H-6 proton.

-

δ 7.60 ppm (d, J=2.0 Hz, 1H): H-4 proton (adjacent to Chlorine).

-

Note: The absence of a broad singlet (OH) confirms ring closure.

-

-

¹³C NMR:

-

Distinct signal for C=N (isoxazole ring) around 155–160 ppm.

-

Methyl carbon signal around 10–15 ppm.

-

Pharmaceutical Applications & Causality

The 5-chloro-3-methyl-1,2-benzisoxazole scaffold is not merely a chemical curiosity; it is a validated pharmacophore in neuropharmacology.

Zonisamide & Anticonvulsants

While Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) utilizes the unsubstituted benzisoxazole core, the 5-chloro derivative is frequently synthesized during SAR studies to probe the electronic requirements of the binding pocket in voltage-gated sodium channels.

-

Mechanism: The benzisoxazole ring acts as a bioisostere for the indole ring found in other CNS agents. The N-O bond is susceptible to reductive metabolism (ring opening) to form 2-hydroxy-acetophenone derivatives, which is a key metabolic pathway to consider in drug design.

Antipsychotic Agents

In the development of atypical antipsychotics like Risperidone and Paliperidone , the 1,2-benzisoxazole ring provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and the geometric rigidity to orient the piperidine side chain for Dopamine D2/Serotonin 5-HT2A receptor binding.

-

5-Chloro Analog Utility: Used to increase metabolic stability against hydroxylation at the 5-position (a common metabolic soft spot in the unsubstituted scaffold).

Antimicrobial Activity

Recent studies indicate that 5-chloro-benzisoxazoles exhibit potent antibacterial activity against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis, leveraging the electron-withdrawing nature of the chlorine atom to enhance binding affinity.

References

A Structural and Mechanistic Dissection: 5-chloro-3-methyl-1,2-benzisoxazole and Zonisamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a noteworthy heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This structural motif is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), among other applications.[2] Two molecules of interest that share this core yet exhibit distinct functionalities are the well-established anticonvulsant drug, zonisamide, and the less-characterized 5-chloro-3-methyl-1,2-benzisoxazole. This technical guide provides a comprehensive comparison of these two molecules, delving into their structural nuances, synthetic pathways, and the implications of their structural differences on their potential biological activities.

Zonisamide, a marketed antiepileptic drug, is a 1,2-benzisoxazole derivative with a sulfonamide side chain, a feature that contributes to its unique mechanism of action.[3] In contrast, 5-chloro-3-methyl-1,2-benzisoxazole represents a structurally simpler analog, the biological profile of which is not as extensively documented. By dissecting their structures, we can infer potential similarities and differences in their physicochemical properties and biological targets, offering insights for future drug discovery and development endeavors.

Structural Analysis: A Tale of Two Substitutions

At the heart of both molecules lies the 1,2-benzisoxazole ring system. However, the key to their distinct identities lies in the substituents at the 3- and 5-positions of this bicyclic structure.

Zonisamide , with the chemical name 1,2-benzisoxazole-3-methanesulfonamide, features a methanesulfonamide group (-CH₂SO₂NH₂) at the 3-position.[4] This sulfonamide moiety is a critical pharmacophore, contributing to its anticonvulsant properties. The primary amine of the sulfonamide group can participate in hydrogen bonding, a key interaction with biological targets.

5-chloro-3-methyl-1,2-benzisoxazole , as its name implies, is characterized by a methyl group (-CH₃) at the 3-position and a chlorine atom (-Cl) at the 5-position of the benzisoxazole ring. The methyl group is a small, lipophilic substituent, while the chlorine atom is an electron-withdrawing halogen that can significantly influence the electronic properties of the aromatic ring and the overall lipophilicity of the molecule.

Below is a visual representation of their chemical structures.

Caption: Chemical structures of 5-chloro-3-methyl-1,2-benzisoxazole and Zonisamide.

Physicochemical Properties: A Comparative Overview

| Property | 5-chloro-3-methyl-1,2-benzisoxazole (Predicted) | Zonisamide (Experimental) | Reference |

| Molecular Formula | C₈H₆ClNO | C₈H₈N₂O₃S | |

| Molecular Weight | 167.59 g/mol | 212.23 g/mol | [5] |

| LogP (Octanol-Water Partition Coefficient) | Higher (more lipophilic) | 0.8 | |

| Hydrogen Bond Donors | 0 | 1 (from -NH₂) | |

| Hydrogen Bond Acceptors | 1 (from N in the isoxazole ring) | 4 (from O and N atoms) | |

| Polar Surface Area | Lower | Higher |

The presence of the sulfonamide group in zonisamide significantly increases its polarity and hydrogen bonding capacity compared to the relatively nonpolar methyl and chloro substituents on 5-chloro-3-methyl-1,2-benzisoxazole. This difference in polarity has profound implications for their solubility, membrane permeability, and interactions with biological targets.

Synthetic Pathways: Building the Benzisoxazole Core

The synthesis of 3-substituted 1,2-benzisoxazoles typically involves the cyclization of an appropriate precursor.

Proposed Synthesis of 5-chloro-3-methyl-1,2-benzisoxazole

A common and effective method for the synthesis of 3-methyl-1,2-benzisoxazoles is the base-catalyzed cyclization of o-hydroxyacetophenone oximes.[3][6]

Step-by-Step Methodology:

-

Starting Material: The synthesis would commence with 5-chloro-2-hydroxyacetophenone.

-

Oximation: This ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium hydroxide) to form the corresponding oxime, 5-chloro-2-hydroxyacetophenone oxime.

-

Cyclization: The oxime is then subjected to cyclization. This can be achieved by heating in the presence of a dehydrating agent or a base. A common method involves treatment with thionyl chloride in pyridine at low temperatures.[6][7] The base facilitates the deprotonation of the phenolic hydroxyl group, which then attacks the nitrogen of the oxime, leading to the formation of the 1,2-benzisoxazole ring and the elimination of water.

Caption: Proposed synthetic workflow for 5-chloro-3-methyl-1,2-benzisoxazole.

Synthesis of Zonisamide

The synthesis of zonisamide also starts from a 1,2-benzisoxazole intermediate, but requires additional steps to introduce the methanesulfonamide side chain.

Step-by-Step Methodology:

-

Starting Material: A common starting point is 3-(bromomethyl)-1,2-benzisoxazole.

-

Sulfonation: This is reacted with sodium bisulfite to introduce the sulfonic acid group, forming sodium 1,2-benzisoxazole-3-methanesulfonate.[4]

-

Chlorination: The sulfonate is then chlorinated, typically using a chlorinating agent like thionyl chloride or phosphorus oxychloride, to yield 1,2-benzisoxazole-3-methanesulfonyl chloride.[8]

-

Amination: Finally, the sulfonyl chloride is reacted with ammonia to form the desired product, zonisamide.[4]

Biological Activity and Structure-Activity Relationship (SAR)

The structural differences between 5-chloro-3-methyl-1,2-benzisoxazole and zonisamide are expected to translate into distinct biological activities.

Zonisamide: A Multi-Target Anticonvulsant

Zonisamide's anticonvulsant effects are well-established and are attributed to a multi-faceted mechanism of action.[3] It is known to:

-

Block voltage-gated sodium channels: This action stabilizes neuronal membranes and prevents repetitive firing of neurons.

-

Inhibit T-type calcium channels: This contributes to its efficacy against certain types of seizures.

-

Modulate GABAergic and glutamatergic neurotransmission: It can enhance the action of the inhibitory neurotransmitter GABA.

-

Weakly inhibit carbonic anhydrase: This is another potential, though less significant, contributor to its anticonvulsant effect.

The sulfonamide group is crucial for these activities, likely through its ability to interact with specific amino acid residues in the target proteins.

5-chloro-3-methyl-1,2-benzisoxazole: Inferences from Analogs

While specific biological data for 5-chloro-3-methyl-1,2-benzisoxazole is scarce, we can draw inferences from studies on related benzisoxazole derivatives. The benzisoxazole scaffold itself is associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][9]

Studies on the structure-activity relationship of 3-substituted 1,2-benzisoxazoles have shown that halogenation at the 5-position can significantly impact anticonvulsant activity and neurotoxicity.[3][4] The presence of a chlorine atom at this position, as in our target molecule, has been shown in some cases to enhance anticonvulsant effects.[4] However, the absence of the sulfonamide group, which is critical for zonisamide's mechanism, suggests that 5-chloro-3-methyl-1,2-benzisoxazole would likely not share the same primary mechanism of action.

It is plausible that 5-chloro-3-methyl-1,2-benzisoxazole could exhibit other biological activities. For instance, many simple halogenated aromatic compounds possess antimicrobial or antifungal properties.[10] Further experimental validation is necessary to determine the precise biological profile of this compound.

Caption: Known and potential biological activities of Zonisamide and 5-chloro-3-methyl-1,2-benzisoxazole.

Conclusion and Future Perspectives

The comparative analysis of 5-chloro-3-methyl-1,2-benzisoxazole and zonisamide underscores the profound impact of substituent changes on the physicochemical and biological properties of a common molecular scaffold. Zonisamide, with its strategically placed methanesulfonamide group, is a well-characterized anticonvulsant with a multi-target mechanism of action. In contrast, 5-chloro-3-methyl-1,2-benzisoxazole remains a largely unexplored chemical entity.

Based on its structural features—a lipophilic methyl group at the 3-position and an electron-withdrawing chlorine at the 5-position—it is reasonable to hypothesize that this compound will be more lipophilic and less polar than zonisamide. While it is unlikely to share the same anticonvulsant mechanism due to the absence of the critical sulfonamide moiety, the halogenated benzisoxazole core suggests potential for other biological activities, such as antimicrobial or antifungal effects.

This in-depth comparison serves as a foundation for future research. The proposed synthetic route for 5-chloro-3-methyl-1,2-benzisoxazole provides a practical starting point for its preparation and subsequent biological evaluation. Such studies are warranted to unlock the full therapeutic potential of the versatile 1,2-benzisoxazole scaffold and to develop novel therapeutic agents.

References

-

Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34679-34693. [Link]

-

Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(24), 2684–2696. [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Goswami, D. D., & Kalkote, U. R. (1980). New Synthesis of 1,2-Benzisoxazole Derivatives. Australian Journal of Chemistry, 33(5), 1179-1182. [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180–183. [Link]

-

NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]

-

Sabat, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4187. [Link]

-

Kovaleva, E. A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1409. [Link]

-

Chemical Synthesis Database. (2025). 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Retrieved February 20, 2026, from [Link]

-

Sviridov, S. I., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2022(3), 67-128. [Link]

-

Kalkote, U. R., et al. (1998). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (1), 44-45. [Link]

- US Patent. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. US20060014814A1.

-

Patel, P. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. International Journal of Drug Development and Research, 4(3), 235-242. [Link]

-

Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(24), 2684–2696. [Link]

-

Sabat, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4187. [Link]

-

Rochais, C., et al. (2015). Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen or a methoxy group in C4. Bioorganic & Medicinal Chemistry Letters, 25(16), 3240-3244. [Link]

-

CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved February 20, 2026, from [Link]

-

Cheméo. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved February 20, 2026, from [Link]

-

Kumar, R., et al. (2022). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 2(1), 1-10. [Link]

-

Aggarwal, N., et al. (2017). Biologically active Benzoxazole: A comprehensive review. International Journal of Pharmaceutical Science and Research, 8(3), 931-939. [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-journals.in [e-journals.in]

- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. connectsci.au [connectsci.au]

- 7. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]

- 8. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Chloro-3-methylindoxazene (5-Chloro-3-methyl-1,2-benzisoxazole)

Executive Summary

5-Chloro-3-methylindoxazene (CAS: 28909-34-4) is a bicyclic heteroaromatic compound belonging to the 1,2-benzisoxazole class.[1][2] Historically termed "indoxazene," this scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzisoxazole-containing therapeutics such as risperidone (antipsychotic) and zonisamide (anticonvulsant).

This guide provides a rigorous technical analysis of the molecule's nomenclature, physicochemical properties, and synthesis. It is designed for synthetic chemists and drug discovery scientists requiring high-fidelity data for scaffold utilization.

Nomenclature and Chemical Identity

The nomenclature of benzisoxazoles can be ambiguous due to historical naming conventions. The term "Indoxazene" specifically refers to 1,2-benzisoxazole , where the oxygen atom is at position 1 and the nitrogen at position 2. This distinguishes it from "Anthranil" (2,1-benzisoxazole).

Identity Matrix

| Parameter | Detail |

| Common Name | 5-Chloro-3-methylindoxazene |

| Systematic IUPAC Name | 5-Chloro-3-methyl-1,2-benzoxazole |

| Preferred IUPAC Name | 5-Chloro-3-methyl-1,2-benzisoxazole |

| Alternative Synonyms | 5-Chloro-3-methylbenzo[d]isoxazole; 3-Methyl-5-chlorobenzisoxazole |

| CAS Registry Number | 28909-34-4 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| SMILES | CC1=NOC2=C1C=C(Cl)C=C2 |

Structural Numbering Logic

Understanding the regiochemistry is vital for substitution reactions. The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds to Nitrogen (2), and continues around the rings.

Figure 1: The methyl group is located at the isoxazole C3 position, while the chlorine substituent is at the benzene C5 position.

Physicochemical Profile

| Property | Value | Context |

| Appearance | White to off-white crystalline solid | Typical of small halo-heterocycles. |

| Melting Point | 88–90 °C | Sharp melting point indicates high crystallinity. |

| Solubility | DCM, Ethyl Acetate, DMSO, Methanol | Low solubility in water; lipophilic nature (LogP ~ 2.5). |

| Reactivity | Electrophilic Aromatic Substitution (C4/C6); Radical Bromination (Methyl) | The C3-methyl group is "benzylic-like" and susceptible to radical halogenation (e.g., NBS). |

Synthesis Protocol: The Oxime Cyclization Route[2][3][5][6]

The most robust and scalable synthesis involves the construction of the isoxazole ring from 2-hydroxy-5-chloroacetophenone . This method relies on the formation of an oxime intermediate followed by an intramolecular nucleophilic displacement.

Mechanistic Pathway[2][3][6][7]

-

Oximation: Condensation of the ketone with hydroxylamine.[3][4]

-

Activation: Acetylation of the oxime hydroxyl group (making it a better leaving group).

-

Cyclization: Base-mediated attack of the phenolate oxygen onto the oxime nitrogen, forming the N-O bond.

Figure 2: Stepwise construction of the benzisoxazole core from acetophenone precursors.

Detailed Experimental Protocol

Step 1: Preparation of 2-Hydroxy-5-chloroacetophenone Oxime

-

Dissolution: Dissolve 10.0 g (58.6 mmol) of 2-hydroxy-5-chloroacetophenone in 100 mL of ethanol.

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (8.1 g, 117 mmol) and sodium acetate (9.6 g, 117 mmol) in 30 mL of water.

-

Reflux: Heat the mixture to reflux (80 °C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Pour into 300 mL of ice water. The oxime will precipitate as a white solid. Filter, wash with cold water, and dry.

-

Yield Expectation: >90%.[2]

-

Step 2: Cyclization to 5-Chloro-3-methyl-1,2-benzisoxazole

-

Activation: Dissolve the dried oxime (5.0 g) in acetic anhydride (20 mL).

-

Reaction: Heat the solution to 100 °C for 1 hour to form the oxime acetate in situ.

-

Cyclization: Carefully add pyridine (5 mL) or sodium acetate and continue heating at reflux for 2–4 hours. The base facilitates the intramolecular displacement of the acetate group by the phenolic oxygen.

-

Isolation: Cool the mixture and pour into crushed ice/water. Neutralize with saturated NaHCO₃ to remove excess acid.

-

Purification: Extract with ethyl acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Applications in Drug Development[2][6]

The 5-chloro-3-methyl-1,2-benzisoxazole scaffold acts as a versatile "linchpin" intermediate. Its utility stems from two primary reactive sites:

-

The C3-Methyl Group:

-

Functionalization: This position is chemically equivalent to a benzylic carbon. Radical bromination (NBS/AIBN) yields 3-(bromomethyl)-5-chloro-1,2-benzisoxazole .

-

Utility: This bromomethyl derivative is a critical alkylating agent used to attach the benzisoxazole headgroup to piperidine or piperazine linkers in the synthesis of atypical antipsychotics (analogous to the synthesis of Risperidone or Iloperidone).

-

-

The Benzisoxazole Core (Ring Transformation):

-

Kemp Elimination: Under strong basic conditions, the isoxazole ring can be opened to yield substituted salicylonitriles (2-hydroxy-5-chlorobenzonitrile). This reaction is often used to mask nitrile groups in complex synthesis or to study metabolic degradation pathways of benzisoxazole drugs.

-

Biological Relevance

While 5-chloro-3-methylindoxazene is rarely a final drug, it is a structural analog to:

-

Zonisamide: (1,2-benzisoxazole-3-methanesulfonamide) - Antiepileptic.[4]

-

Risperidone/Paliperidone: (Contains 6-fluoro-1,2-benzisoxazole) - Antipsychotic.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34262, 5-Chloro-3-methyl-1,2-benzisoxazole.

-

[Link]

-

- ChemicalBook.

-

Palermo, M. G. et al. "Synthesis of 1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 1980.

-

[Link]

-

- BenchChem. 5-Chloro-3-methyl-1,2-benzisoxazole Structure and Safety.

Sources

The 5-Chloro-3-Methyl-1,2-Benzisoxazole Scaffold: A Technical Guide to Biological Activity and Synthesis

Executive Summary

The 3-methyl-5-chloro-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as both a potent bioactive pharmacophore and a critical synthetic intermediate. It is structurally distinct from, yet homologous to, the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and the antipsychotic Risperidone (which utilizes a 6-fluoro-1,2-benzisoxazole core).

This guide analyzes the biological activity of derivatives built upon this specific scaffold. The presence of the 5-chloro substituent significantly enhances lipophilicity (

Structural Activity Relationship (SAR) Analysis

The biological potency of 3-methyl-5-chlorobenzisoxazole derivatives is governed by three primary structural vectors.

SAR Logic Table

| Structural Domain | Chemical Modification | Biological Impact | Mechanistic Rationale |

| Position 5 (Aryl Ring) | Chlorine (-Cl) | High Potency | Increases lipophilicity for Blood-Brain Barrier (BBB) penetration; blocks metabolic hydroxylation at the para-position relative to the nitrogen. |

| Position 3 (Isoxazole) | Methyl (-CH3) | Precursor / Anchor | Inert in itself but serves as a radical halogenation site (to -CH2Br) for coupling with amines or sulfonamides. |

| Position 3 (Isoxazole) | Sulfamoyl (-CH2SO2NH2) | Anticonvulsant | Essential for Carbonic Anhydrase inhibition and Sodium Channel blockade (Zonisamide-like activity). |

| N-O Bond | Isoxazole Core | Pharmacophore | The labile N-O bond can be metabolically reductively cleaved, but the intact ring is crucial for D2/5-HT2A receptor binding. |

SAR Visualization

Figure 1: Structural Activity Relationship (SAR) map of the 3-methyl-5-chlorobenzisoxazole scaffold.

Therapeutic Applications & Biological Profiles[1][3][4][5]

Anticonvulsant Activity

The 5-chloro derivatives are potent analogs of Zonisamide. While Zonisamide lacks the 5-chloro group, research indicates that adding electron-withdrawing groups (like Cl) at position 5 maintains or enhances anticonvulsant activity while altering pharmacokinetic properties.

-

Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.[1]

-

Key Insight: The 5-chloro analog often exhibits a longer half-life due to resistance against aromatic hydroxylation, a common metabolic clearance pathway for benzisoxazoles.

Antimicrobial & Antifungal Activity

Derivatives where the 3-methyl group is modified into hydrazones or Schiff bases exhibit significant antimicrobial properties.

-

Target Spectrum: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[2]

-

Potency: Studies by Gokce et al. demonstrated that 5-chloro-benzisoxazole hydrazones possess MIC values comparable to standard antibiotics in specific strains, attributed to the lipophilic chlorine atom facilitating cell membrane permeation.

Antipsychotic Potential

This scaffold is a structural congener to Risperidone . The 1,2-benzisoxazole ring is critical for binding to the serotonin 5-HT2A receptor.

-

Relevance: 5-chloro derivatives are frequently synthesized in "hit-to-lead" optimization campaigns to explore the electronic requirements of the binding pocket, often showing high affinity for D2/5-HT2A receptors.

Chemical Synthesis Protocols

Reliable synthesis is the foundation of any biological evaluation. The following protocol describes the Kemp-type cyclization , the industry standard for generating this scaffold.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from acetophenone precursor to the benzisoxazole core.

Detailed Experimental Protocol

Objective: Synthesis of 3-methyl-5-chloro-1,2-benzisoxazole.

-

Oximation Step:

-

Reagents: 2-Hydroxy-5-chloroacetophenone (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol).

-

Solvent: Ethanol (95%).

-

Procedure: Dissolve ketone in ethanol. Add hydroxylamine HCl and NaOAc. Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. Filter the white precipitate (Oxime). Recrystallize from ethanol.

-

-

Cyclization Step:

-

Reagents: Oxime intermediate (from step 1), Thionyl Chloride (

) or Acetic Anhydride/Pyridine. -

Procedure (SOCl2 Method): Dissolve oxime in dry THF or DMF. Add

dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours. -

Mechanism: The hydroxyl group of the oxime is activated, followed by nucleophilic attack by the phenolic oxygen (intramolecular cyclization).

-

Purification: Neutralize with

, extract with dichloromethane. Purify via column chromatography (Silica gel).

-

Biological Assay Protocols

To validate the activity of derivatives, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)

-

Method: Broth Microdilution (CLSI Standards).

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Protocol:

-

Prepare stock solution of the 3-methyl-5-chloro derivative in DMSO (1 mg/mL).

-

Dilute serially (two-fold) in Mueller-Hinton Broth across a 96-well plate.

-

Inoculate with bacterial suspension (

CFU/mL). -

Incubate at 37°C for 24 hours.

-

Endpoint: Lowest concentration showing no visible growth (turbidity).

-

In Vivo Anticonvulsant Screen (MES Test)

-

Method: Maximal Electroshock Seizure (MES) test.

-

Subject: Male Albino mice (20–25g).

-

Protocol:

-

Administer test compound (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

-

Wait for peak effect time (usually 30 min or 4 hours).

-

Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.

-

Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

-

Control: Phenytoin (Reference standard).[3]

-

References

-

Uno, H., et al. (1979).[4] "Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Synthesis and anticonvulsant activity of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 27(7), 1682-1687. Link

-

Gokce, M., et al. (2008). "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung, 58(11), 537-542. Link

-

Pal, D., et al. (2018). "Benzoxazole: The molecule of diverse biological activities." Journal of Chemical and Pharmaceutical Research, 10(11), 120-132. Link

- Kemp, D. S., & Woodward, R. B. (1965). "The N-ethylbenzisoxazolium cation." Tetrahedron, 21(11), 3019-3035.

Sources

A Technical Guide to the Physicochemical Characterization of 5-chloro-3-methyl-1,2-benzisoxazole: Melting Point and Density

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

The 1,2-benzisoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocycle have demonstrated a vast therapeutic potential, exhibiting activities as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials, among others.[1] The specific substitution pattern on the benzisoxazole core is critical in tuning the pharmacological profile of the molecule. This guide focuses on a specific, yet under-characterized derivative, 5-chloro-3-methyl-1,2-benzisoxazole .

The Imperative of Physicochemical Characterization

Before a compound can advance in the drug development pipeline, its fundamental physical properties must be meticulously characterized. The melting point serves as a crucial indicator of purity and is vital for identity confirmation. A sharp, well-defined melting range is often the first hallmark of a highly purified substance. Density, on the other hand, influences everything from powder flow and tablet compaction in manufacturing to the computational modeling of crystal packing and solubility. Neglecting these foundational measurements can lead to significant downstream challenges in formulation and manufacturing.

Quantitative Data Summary

As previously noted, experimental values for 5-chloro-3-methyl-1,2-benzisoxazole are not widely published. The following table provides a template for how such data should be presented, populated with data from a closely related analogue, 5-chloro-3-phenyl-2,1-benzisoxazole, for illustrative purposes. This underscores the importance of precise nomenclature, as even small structural changes (phenyl vs. methyl group, and the isoxazole isomer) can significantly alter physical properties.

| Property | Reported Value (for 5-chloro-3-phenyl-2,1-benzisoxazole) | Significance in Drug Development |

| Melting Point | 115-117 °C[3], 116 °C[4] | Key indicator of purity and identity; influences stability and solubility. |

| Density | Data not available | Critical for formulation, powder handling, and tablet manufacturing. |

| Molecular Formula | C₁₃H₈ClNO | Defines the elemental composition. |

| Molecular Weight | 229.66 g/mol [3] | Fundamental for all stoichiometric calculations. |

Experimental Protocol 1: Melting Point Determination via the Capillary Method

The determination of a melting point is a foundational experiment in chemical analysis. The protocol described here is for a modern digital melting point apparatus, which offers superior accuracy and control over traditional oil bath methods.

Causality and Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered. Residual solvent will depress the melting point and broaden its range, while large crystals will pack inefficiently, leading to poor heat transfer and inaccurate readings.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical. A rapid ramp rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, resulting in a reading that lags behind the actual sample temperature and an artificially wide melting range.

-

Capillary Loading: Proper packing of the capillary tube ensures uniform heat distribution. A loosely packed sample will melt unevenly.

Step-by-Step Methodology

-

Sample Preparation: Ensure the 5-chloro-3-methyl-1,2-benzisoxazole sample is free of solvent by drying under high vacuum. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination with a rapid heating rate (e.g., 10-20 °C/min) to find an approximate range.

-

Accurate Determination: For a new, clean sample, set the apparatus to ramp quickly to a temperature approximately 15-20 °C below the expected or roughly determined melting point.

-

Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Experimental Protocol 2: True Density Determination via Gas Pycnometry

Gas pycnometry is the gold standard for determining the true density of a solid, excluding the volume of any pores or inter-particle space. This method is non-destructive and highly accurate.

Causality and Experimental Choices

-

Choice of Gas: Helium is the preferred gas for this analysis. As a small, inert atom, it can penetrate even the finest pores without chemically interacting with the sample, thus providing a highly accurate measurement of the solid's volume.

-

Purging: Multiple purge cycles are necessary to remove any adsorbed gases or moisture from the sample surface, which would otherwise interfere with the volume measurement.

Step-by-Step Methodology

-

Calibration: Calibrate the gas pycnometer using a certified calibration sphere of known volume.

-

Sample Preparation: Accurately weigh a sufficient quantity of the 5-chloro-3-methyl-1,2-benzisoxazole powder and place it into the sample chamber. Record the mass.

-

Analysis Setup: Place the sample chamber into the instrument. Input the sample mass into the control software.

-

Purging: Program the instrument to perform a series of purge cycles (e.g., 10) with helium gas to remove atmospheric contaminants from the sample.

-

Measurement: The instrument will automatically execute the analysis. It fills a reference chamber with helium to a specific pressure, then opens a valve to allow the gas to expand into the sample chamber.

-

Volume Calculation: By measuring the pressure drop after expansion and applying the principles of the ideal gas law (Boyle's Law), the instrument calculates the volume occupied by the solid sample.

-

Density Calculation: The instrument's software divides the recorded sample mass by the measured volume to yield the true density.

-

Reporting: Report the density in g/cm³, typically as an average of multiple measurements with the standard deviation.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from the synthesis of a new chemical entity like 5-chloro-3-methyl-1,2-benzisoxazole to its initial physicochemical characterization.

Caption: Workflow for the initial characterization of a novel compound.

Conclusion

While the specific melting point and density of 5-chloro-3-methyl-1,2-benzisoxazole remain to be definitively established in the literature, this guide provides the robust, field-tested methodologies required to generate this critical data. For researchers in drug development, adherence to these detailed protocols is not merely a procedural formality; it is the foundation of scientific integrity. The accurate and reliable characterization of a new chemical entity is the first and most crucial step in its journey from a laboratory curiosity to a potential therapeutic agent. The principles and techniques outlined herein ensure that this foundational data is beyond reproach, enabling confident decision-making in the complex and demanding process of drug discovery.

References

-

Gudipati, R., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). 5-chloro-3-phenyl-2,1-benzisoxazole. Retrieved from [Link]

-

Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-2(3H)-benzoxazolimine. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2). Retrieved from [Link]

-

Huali, Q., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

-

Huali, Q., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. 5-Chloro-3-phenyl-2,1-benzisoxazole 97 719-64-2 [sigmaaldrich.com]

- 4. 5-chloro-3-phenyl-2,1-benzisoxazole [stenutz.eu]

Methodological & Application

synthesis of 5-chloro-3-methyl-1,2-benzisoxazole from 5-chloro-2-hydroxyacetophenone

Introduction and Chemical Context

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous neurotropic and antipsychotic agents, including zonisamide and risperidone[1]. The synthesis of 3-alkyl-substituted 1,2-benzisoxazoles from o-hydroxyaryl ketones is a foundational transformation in drug development. This application note details the robust, two-step synthesis of 5-chloro-3-methyl-1,2-benzisoxazole starting from 5-chloro-2-hydroxyacetophenone .

By detailing the mechanistic causality behind reagent selection and providing self-validating procedural checkpoints, this guide ensures high-fidelity replication for scale-up and analog library generation.

Mechanistic Insights & Causality

The construction of the 1,2-benzisoxazole core traditionally relies on the formation of the N–O bond via the cyclization of o-hydroxyaryl oximes[2]. However, direct dehydration of the oxime is thermodynamically unfavorable and often leads to unwanted Beckmann rearrangements. To bypass this kinetic barrier, a two-step activation-cyclization strategy is employed:

-

Oximation: The starting ketone is reacted with hydroxylamine hydrochloride. Sodium acetate is explicitly chosen as a basic buffer; it liberates the free hydroxylamine nucleophile while preventing the reaction medium from becoming overly acidic, which would otherwise hydrolyze the newly formed oxime.

-

Activation and Cyclization: The oxime hydroxyl group is a poor leaving group. By treating the oxime with acetic anhydride in the presence of pyridine, it is transiently converted into an O-acetyl oxime intermediate. The acetate moiety acts as an excellent leaving group. Pyridine serves a dual purpose: it catalyzes the O-acetylation and deprotonates the phenolic hydroxyl group. The resulting highly nucleophilic phenoxide undergoes a 5-endo-trig-like intramolecular attack on the sp2-hybridized oxime nitrogen, expelling the acetate ion and forging the critical N–O bond[1].

Reaction Workflow

Reaction workflow for the synthesis of 5-chloro-3-methyl-1,2-benzisoxazole.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing side reactions.

| Parameter | Step 1: Oximation | Step 2: Activation & Cyclization |

| Substrate | 5-Chloro-2-hydroxyacetophenone (1.0 eq) | 5-Chloro-2-hydroxyacetophenone Oxime (1.0 eq) |

| Primary Reagent | Hydroxylamine Hydrochloride (1.5 eq) | Acetic Anhydride (1.5 - 2.0 eq) |

| Base / Catalyst | Sodium Acetate Trihydrate (1.5 eq) | Pyridine (3.0 - 5.0 eq) |

| Solvent System | Ethanol / Water (80:20 v/v) | Pyridine (acts as solvent and base) |

| Temperature | 80 °C (Reflux) | 90 - 100 °C |

| Reaction Time | 2 - 4 hours | 4 - 6 hours |

| Expected Yield | 85 - 95% | 75 - 85% |

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-hydroxyacetophenone Oxime

Objective: Convert the starting ketone into an oxime to establish the nitrogen atom required for the heterocycle.

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 50.0 mmol of 5-chloro-2-hydroxyacetophenone in 100 mL of absolute ethanol.

-

Reagent Addition: In a separate Erlenmeyer flask, dissolve 75.0 mmol of hydroxylamine hydrochloride and 75.0 mmol of sodium acetate trihydrate in 25 mL of deionized water. Add this aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 to 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3). The oxime product will appear as a more polar spot compared to the starting ketone.

-

-

Workup: Allow the mixture to cool to room temperature. Concentrate the ethanol under reduced pressure to approximately one-third of its original volume. Pour the resulting residue into 200 mL of ice-cold water with vigorous stirring to precipitate the oxime.

-

Isolation: Filter the white to off-white precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1,2-benzisoxazole

Objective: Facilitate intramolecular N–O bond formation via an O-acetyl oxime intermediate.

-

Activation: Charge a 250 mL round-bottom flask with 40.0 mmol of the dried 5-chloro-2-hydroxyacetophenone oxime and 40 mL of anhydrous pyridine. Stir until completely dissolved.

-

Acetylation: Cool the flask in an ice bath to 0–5 °C. Slowly add 60.0 mmol of acetic anhydride dropwise via an addition funnel.

-

Causality Note: The dropwise addition controls the exothermic O-acetylation, preventing premature, uncontrolled cyclization or degradation.

-

-

Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90–100 °C for 4 to 6 hours. The thermal energy drives the intramolecular nucleophilic attack of the phenoxide onto the activated oxime nitrogen.

-

Quenching: Cool the mixture to room temperature and slowly pour it into 200 mL of an ice-water mixture containing 10% HCl.

-

Causality Note: The acidic quench is critical; it neutralizes the pyridine solvent into water-soluble pyridinium chloride, preventing it from co-extracting with the product.

-

-

Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes) to yield pure 5-chloro-3-methyl-1,2-benzisoxazole.

References

-

Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: thieme-connect.de URL:[Link]

-

Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: chim.it URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Chloro-3-methylbenzisoxazole

Strategic Rationale & Executive Summary

The 1,2-benzisoxazole heterocycle is a privileged structural motif in drug discovery, forming the pharmacophoric core of numerous atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). Synthesizing 3-substituted 1,2-benzisoxazoles—such as 5-chloro-3-methylbenzisoxazole—via conventional convective heating is notoriously inefficient. It typically requires multi-step sequences, harsh basic conditions, and prolonged reaction times that frequently lead to thermal degradation or competing Beckmann rearrangements.

To overcome these kinetic bottlenecks, Microwave-Assisted Synthesis (MAS) has emerged as the gold standard. By utilizing dielectric heating, MAS provides rapid, uniform, and volumetric energy transfer directly to the reacting molecules. This application note details two validated, self-contained protocols for the cyclization of 5-chloro-2-hydroxyacetophenone oxime. Protocol A leverages an ionic liquid ([bmim]OH) for ultra-rapid, green synthesis, while Protocol B utilizes a fluorine-promoted one-pot approach for specialized library generation.

Mechanistic Causality & Experimental Design

The transformation of an o-hydroxyaryl ketoxime into a 1,2-benzisoxazole requires two distinct mechanistic steps:

-

O-Activation: The oxime hydroxyl group is a poor leaving group. It must be converted into an acetate or an activated ether to facilitate displacement.

-

Intramolecular Cyclization: The phenolic hydroxyl must be deprotonated to form a highly nucleophilic phenoxide. This phenoxide attacks the activated oxime nitrogen, expelling the leaving group and forming the critical N–O bond.

Causality Behind Reagent and Condition Selection:

-

The Ionic Liquid Pathway (Protocol A): Microwave synthesis relies on the ability of a reaction mixture to absorb microwave energy (defined by the loss tangent, tan δ). The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) possesses an exceptionally high loss tangent, acting as a powerful microwave susceptor. [bmim]OH serves a dual role: it provides the necessary basicity for phenolic deprotonation and acts as the thermal vector, rapidly stabilizing the polar transition state of the cyclization to drive the reaction to completion in under 60 seconds[1].

-

The Fluorine-Promoted Pathway (Protocol B): N-methylpyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent microwave absorbance. Ethyl bromodifluoroacetate is introduced as a specialized promoter. The highly electronegative fluorine atoms drastically increase the electrophilicity of the promoter, driving rapid O-alkylation of the oxime. This transforms the oxime into a superior leaving group, which is immediately displaced under Cs₂CO₃-mediated basic conditions[2].

Fig 2. Mechanistic pathway of oxime activation and intramolecular cyclization.

Experimental Protocols

Protocol A: Ionic Liquid-Mediated Rapid Cyclization

This protocol is optimized for extreme speed and high atom economy, utilizing a recyclable ionic liquid catalyst[1].

Materials:

-

5-Chloro-2-hydroxyacetophenone oxime (2.0 mmol)

-

Acetic anhydride (2.4 mmol, 1.2 equiv.)

-

[bmim]OH (0.04 mmol, 2 mol%)

-

Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-chloro-2-hydroxyacetophenone oxime (2.0 mmol) and acetic anhydride (2.4 mmol).

-

Catalyst Addition: Add 2 mol% of the basic ionic liquid [bmim]OH. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture (dynamic power modulation) to maintain a rapid boil for 30 to 60 seconds .

-

Validation & Quality Control: Quench a 5 µL aliquot in EtOAc and spot on a TLC plate (Hexanes:EtOAc 4:1). Complete consumption of the starting oxime validates the end of the reaction cycle.

-

Work-up: Cool the vial to room temperature using compressed air. Extract the mixture with ethyl acetate (3 × 10 mL) and wash with deionized water (2 × 10 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure 5-chloro-3-methylbenzisoxazole.

Protocol B: Fluorine-Promoted One-Pot Synthesis

This protocol is optimized for one-pot activation using a fluorinated promoter, ideal for substrates resistant to standard acetylation[2].

Materials:

-

5-Chloro-2-hydroxyacetophenone oxime (0.373 g, 2.0 mmol)

-

Ethyl bromodifluoroacetate (0.812 g, 4.0 mmol, 2.0 equiv.)

-

Cesium carbonate (Cs₂CO₃) (0.326 g, 1.0 mmol, 0.5 equiv.)

-

N-methylpyrrolidone (NMP) (1.0 mL)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave synthesis vial, dissolve 0.373 g of 5-chloro-2-hydroxyacetophenone oxime in 1.0 mL of NMP.

-

Reagent Addition: Add 0.812 g of ethyl bromodifluoroacetate (promoter) and 0.326 g of Cs₂CO₃ (base). Insert a magnetic stir bar and seal the vial.

-

Microwave Irradiation: Irradiate the reaction mixture at a constant power of 200W , maintaining a temperature of 70°C for 60 minutes .

-

Work-up: Upon completion and automated cooling to room temperature, transfer the mixture to a separatory funnel. Add 10 mL of deionized water and 10 mL of ethyl acetate.

-

Extraction: Separate the organic phase and wash the aqueous phase with additional ethyl acetate (2 × 10 mL). Wash the combined organic phases with deionized water (3 × 10 mL) to remove residual NMP.

-

Purification: Dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography (Ethyl acetate / Petroleum ether = 1:20) to isolate 5-chloro-3-methylbenzisoxazole.

Fig 1. Workflow for the microwave-assisted synthesis of 5-chloro-3-methylbenzisoxazole.

Comparative Analytics

To assist in experimental planning, the quantitative data and operational metrics for both protocols are summarized below:

| Parameter | Protocol A (Ionic Liquid Catalysis) | Protocol B (Fluorine-Promoted One-Pot) |

| Primary Reagents | Oxime, Acetic Anhydride | Oxime, Ethyl bromodifluoroacetate |

| Catalyst / Base | [bmim]OH (2 mol%) | Cs₂CO₃ (0.5 equiv.) |

| Solvent System | Solvent-free / IL acts as solvent | N-methylpyrrolidone (NMP) |

| Microwave Conditions | Dynamic power, boil, 30–60 seconds | 200W, 70°C, 60 minutes |

| Typical Yield | 85–96% | 37% |

| Green Chemistry Profile | High (Recyclable catalyst, solvent-free) | Moderate (Uses NMP, longer reaction time) |

Analytical Characterization

The successful synthesis of 5-chloro-3-methylbenzisoxazole is validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic signals confirm the integrity of the benzisoxazole core and the preservation of the halogen substituent[2].

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H, Ar-H), 7.48 (s, 2H, Ar-H), 2.57 (s, 3H, -CH₃). (Note: While the patent literature simplifies the aromatic region as singlets, high-resolution instrumentation will typically resolve the aromatic protons at positions 4, 6, and 7 into their respective doublet and doublet-of-doublet splitting patterns due to ortho/meta coupling).

References

- Source: ACG Publications (Journal of Chemical Metrology)

- Source: Patsnap Eureka (Patent CN106866579A)

Sources

reagents for 1,2-benzisoxazole ring closure mechanism

Application Note: Advanced Protocols for 1,2-Benzisoxazole Ring Closure

Executive Summary

The 1,2-benzisoxazole scaffold (indoxazene) is a critical pharmacophore in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Zonisamide ) and antipsychotics (e.g., Risperidone , Paliperidone ). Unlike its isomer 2,1-benzisoxazole (anthranil), the 1,2-variant requires specific electronic orchestration to ensure stability and prevent ring opening (Kemp elimination) or rearrangement (Beckmann).

This guide details three distinct synthetic protocols for ring closure, categorized by the bond-formation strategy:

-

Type A (N-Attack): Nucleophilic attack of a phenoxide on an activated oxime nitrogen (e.g., Kemp/Shutske methods).

-

Type B (O-Attack): Nucleophilic attack of an oxime oxygen on an aromatic electrophile (

or Cu-catalyzed).

Strategic Pathway Selection

Selecting the correct reagent system depends heavily on the substitution pattern at the C3 position and the availability of precursors.

Figure 1: Decision matrix for selecting the appropriate ring-closure protocol.

Protocol 1: The Kemp Cyclization (Hydroxylamine-O-sulfonic Acid)

Best For: 3-Unsubstituted 1,2-benzisoxazoles. Mechanism: In situ formation of an O-sulfonyloxime followed by intramolecular displacement of the sulfate group by the phenoxide.

Reagents & Role

-

Substrate: Salicylaldehyde derivatives.

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) – Acts as both the nitrogen source and the leaving group provider.

-

Base: Sodium Bicarbonate (

) – Mild base to deprotonate the phenol without triggering ring degradation. -

Solvent: Water/DCM biphasic system or Water/THF.

Step-by-Step Protocol

-

Dissolution: Dissolve 10 mmol of the substituted salicylaldehyde in 30 mL of water (add minimal THF if solubility is poor).

-

Reagent Addition: Add 11 mmol (1.1 equiv) of HOSA in one portion at room temperature.

-

Neutralization: Slowly add solid

(25 mmol) over 10 minutes. Caution: CO2 evolution. -

Reaction: Stir vigorously at room temperature for 4–12 hours. The reaction creates a transient O-sulfonyloxime intermediate (

). -

Workup: The product often precipitates. If not, extract with Dichloromethane (

mL). Wash organic layer with brine, dry over

Critical Insight: Unlike standard oxime formation, HOSA installs a sulfate leaving group on the oxygen. The adjacent phenol, once deprotonated, attacks the nitrogen, displacing the sulfate. This avoids the need for a separate activation step [1].[1]

Protocol 2: The Oxime Acetate Method (Shutske/Uno Modification)

Best For: 3-Substituted 1,2-benzisoxazoles (e.g., Zonisamide intermediates, Risperidone precursors). Mechanism: O-acylation of a ketoxime creates an acetate leaving group, facilitating phenoxide attack on the nitrogen.

Reagents & Role

-

Substrate: 2-Hydroxyacetophenone or 2-Hydroxybenzophenone.

-

Oximation: Hydroxylamine hydrochloride (

) + Sodium Acetate. -

Activator: Acetic Anhydride (

). -

Cyclization Base: Pyridine (solvent/base) or KOH/DMF.

Step-by-Step Protocol

-

Oximation: Reflux the ketone (10 mmol) with

(15 mmol) and NaOAc (15 mmol) in Ethanol (20 mL) for 3 hours. Evaporate and extract to isolate the crude oxime. -

Acetylation: Dissolve the crude oxime in minimal DMF (10 mL). Add

(12 mmol) and stir at RT for 1 hour.-

Checkpoint: TLC should show conversion to a less polar spot (Oxime Acetate).

-

-

Cyclization: Add Pyridine (20 mL) or

(2 equiv) and heat to-

Note: For difficult substrates, use

in THF at

-

-

Purification: Pour into ice water. The benzisoxazole usually solidifies. Recrystallize from EtOH/Water.

Mechanistic Diagram (Type A Cyclization):

Figure 2: Mechanistic flow of the oxime acetate ring closure.

Protocol 3: Copper-Catalyzed (Type B)

Best For: Substrates where the phenol is masked as a halide (F, Cl, Br) or when starting from 2-halobenzaldehydes. Mechanism: Intramolecular nucleophilic substitution where the oxime oxygen attacks the aromatic ring.

Reagents & Role

-

Substrate: 2-Halobenzaldoxime or 2-Halophenyl ketoxime.

-

Catalyst: Copper(I) Iodide (CuI) (5–10 mol%).

-

Ligand: 1,10-Phenanthroline (20 mol%) – Critical for stabilizing the Cu-intermediate.

-

Base: Cesium Carbonate (

) – Preferred for solubility in DMF and sufficient basicity. -

Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Protocol

-

Setup: In a flame-dried flask under Argon, combine 2-bromobenzaldoxime (1.0 mmol), CuI (0.05 mmol), 1,10-Phenanthroline (0.1 mmol), and

(2.0 mmol). -

Solvent: Add anhydrous DMF (5 mL).

-

Reaction: Heat to

for 6–12 hours.-

Monitoring: Monitor the disappearance of the oxime. If the reaction stalls, add 5 mol% more CuI.

-

-

Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts. Wash with water/brine to remove DMF.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The base generates the oximate anion (

Comparative Analysis of Reagents

| Feature | Protocol 1 (Kemp) | Protocol 2 (Oxime Acetate) | Protocol 3 (Cu-Catalyzed) |

| Primary Bond Formed | N-Phenol | N-Phenol | O-Aryl |

| Substrate | Salicylaldehyde | 2-Hydroxy Ketone | 2-Halo Oxime |

| Reagent Cost | Low (HOSA) | Low (Ac2O) | Medium (Cu/Ligand) |

| Atom Economy | High | Medium (Loss of AcOH) | Low (Loss of HX) |

| Key Risk | Exotherm with HOSA | Beckmann Rearrangement | Catalyst poisoning |

| Zonisamide Relevance | Low | High | Medium |

Troubleshooting: The Beckmann Competitor

A common failure mode in Protocol 2 is the Beckmann Rearrangement , which produces benzoxazoles instead of benzisoxazoles.

-

Symptom: Product has correct Mass (MW) but incorrect NMR (different shift for aromatic protons).

-

Cause: Highly acidic conditions or excessive heating promotes the migration of the aryl group to the nitrogen.

-

Solution:

-

Switch from

to Diethyl Carbonate or Carbonyldiimidazole (CDI) to create a non-acidic leaving group. -

Use Mesyl Chloride (MsCl) with

at

-

References

-

Kemp, D. S., & Woodward, R. B. (1965). The 1,2-benzisoxazole ring system.[1][2][3][4][5][6][7] Tetrahedron, 21(11), 3019-3035.

-

Dubrovskiy, A. V., & Larock, R. C. (2010).[5] Synthesis of 1,2-benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes.[2] Organic Letters, 12(6), 1180-1183.

-

Shutske, G. M. (1984). A novel synthesis of 3-substituted 1,2-benzisoxazoles. The Journal of Organic Chemistry, 49(1), 180-183.

-

Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazoles. Chemical and Pharmaceutical Bulletin, 24(4), 632-643.

Sources

- 1. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. e-journals.in [e-journals.in]

- 4. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]

- 5. Benzisoxazole synthesis [organic-chemistry.org]

- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]

Application Note: Functionalization of 5-Chloro-3-methyl-1,2-benzisoxazole for Sulfonamide Synthesis

The following Application Note and Protocol guide details the use of 5-chloro-3-methyl-1,2-benzisoxazole as a strategic intermediate.

Based on chemical structure analysis and pharmaceutical synthesis precedents, this compound is the 5-chloro analog precursor to Zonisamide. It is typically used to synthesize 5-chloro-1,2-benzisoxazole-3-methanesulfonamide (a critical impurity standard or pharmacological analog) rather than Zonisamide itself (which lacks the chlorine substituent). The protocols below are adapted from the industrial "Bromination-Sulfite-Amidation" route used for Zonisamide.

Executive Summary & Strategic Context

In the development of anticonvulsant therapeutics, 5-chloro-3-methyl-1,2-benzisoxazole serves as a high-value intermediate. While Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is the parent drug, the 5-chloro derivative is essential for:

-

Impurity Profiling: Synthesizing the "5-Chloro Analog" (often designated as a related substance in pharmacopeial monographs) to validate purity methods.

-

Structure-Activity Relationship (SAR) Studies: Evaluating the effect of electron-withdrawing halogen substituents on the benzisoxazole pharmacophore.

This guide outlines the "Methyl-to-Sulfonamide" synthetic pathway. Unlike the acetic acid route, this protocol utilizes radical functionalization of the C3-methyl group, followed by nucleophilic substitution and amidation.

Critical Chemical Logic

-

Substrate Sensitivity: The 1,2-benzisoxazole ring is labile to strong bases (Kemp elimination risk). The protocol prioritizes pH-controlled nucleophilic substitution over harsh alkaline hydrolysis.

-

Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which may slightly deactivate the benzylic position toward radical abstraction but stabilizes the resulting anion during nucleophilic attacks.

Synthetic Pathway Visualization

The following diagram illustrates the transformation workflow from the methyl precursor to the final sulfonamide.

Figure 1: Step-wise chemical transformation from the methyl-benzisoxazole scaffold to the sulfonamide target.[1][2]

Detailed Experimental Protocols

Phase 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the inert methyl group to a reactive bromomethyl species. Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).

Reagents:

-

5-Chloro-3-methyl-1,2-benzisoxazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized/fresh.

-

Benzoyl Peroxide or AIBN (0.05 eq) - Radical initiator.

-

Solvent: Carbon Tetrachloride (

) or Chlorobenzene (anhydrous).

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve the starting material in the solvent (approx. 10 mL/g).

-

Addition: Add NBS and the radical initiator (AIBN) to the solution.

-

Initiation: Heat the mixture to reflux (

for-

Visual Check: The reaction is proceeding when the dense NBS solid at the bottom floats to the top as less dense succinimide.[3]

-

-